Multi-Receptor EP Binding Fingerprint vs. Selective Agonists Alprostadil and Sulprostone
Misoprostol acid exhibits a distinct mixed EP receptor binding profile that differentiates it from both selective and non-selective prostaglandin analogs. At recombinant human receptors, it binds EP1, EP2, EP3-III, and EP4 with Ki values of 35.675, 10.249, 0.319, and 5.499 µM, respectively, and is selective for EP receptors over DP, FP, IP, and TP (Kis >100 µM) [1]. In contrast, alprostadil (PGE1) binds murine EP3 with a Ki of 1.1 nM (~290-fold higher affinity than misoprostol acid at EP3), but lacks the balanced EP2/EP4 engagement critical for cytoprotective signaling . The selective EP3 agonist sulprostone binds human EP3-III with a Ki of 0.35 nM (~910-fold higher affinity than misoprostol acid), but is essentially inactive at EP2 and EP4 (Ki >7,740 nM), whereas misoprostol acid retains micromolar affinity at these subtypes [2]. Butaprost free acid, in contrast, is a highly selective EP2 partial agonist with negligible EP3 activity [3].
| Evidence Dimension | Receptor binding affinity (Ki) at human recombinant EP receptor subtypes |
|---|---|
| Target Compound Data | EP1: 35.675 µM; EP2: 10.249 µM; EP3-III: 0.319 µM; EP4: 5.499 µM; DP/FP/IP/TP: >100 µM |
| Comparator Or Baseline | Alprostadil (PGE1): murine EP3: 0.0011 µM; Sulprostone: human EP3-III: 0.00035 µM, EP2/EP4: >7.74 µM; Butaprost: EP2-selective partial agonist, inactive at EP3 |
| Quantified Difference | Misoprostol acid EP3 affinity is ~290-fold lower than alprostadil and ~910-fold lower than sulprostone, but it uniquely retains functional EP2 and EP4 engagement (Ki < 11 µM) absent in sulprostone, and broader EP coverage than butaprost. |
| Conditions | Radioligand binding assays using recombinant human (misoprostol acid, sulprostone) or murine (alprostadil) prostanoid receptors expressed in HEK293 or CHO cells. |
Why This Matters
For researchers modeling the therapeutic profile of misoprostol or studying EP2/EP3/EP4 crosstalk, misoprostol acid is the only commercially available standard that replicates the multi-receptor engagement pattern, unlike ultra-selective tools such as sulprostone or butaprost.
- [1] Abramovitz, M., Adam, M., Boie, Y., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta, 1483(2), 285-293. View Source
- [2] Okada, Y., et al. Sulprostone Ki values at human recombinant EP receptors. Cited in: Sulprostone - an overview, ScienceDirect. View Source
- [3] Wilson, R.J., et al. (2004). Functional pharmacology of human prostanoid EP2 and EP4 receptors. European Journal of Pharmacology, 501(1-3), 49-58. View Source
